Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
説明
特性
IUPAC Name |
benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSSLYCBJRMEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525863 | |
| Record name | Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66207-08-7 | |
| Record name | Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
合成経路と反応条件
ジエチルホスホノ基を含む化合物の合成は、通常、亜リン酸ジエチルとさまざまな基質との反応を含みます。 一般的な方法の1つは、亜リン酸ジエチルがハロアルカンと反応してジエチルホスホノ化合物を生成するミカエリス・アルブーゾフ反応です 。 別の方法には、塩基性条件下で亜リン酸ジエチルをアルデヒドまたはケトンと反応させて対応するジエチルホスホノ誘導体を生成する方法が含まれます .
工業的生産方法
ジエチルホスホノ化合物の工業生産は、通常、ラボ合成と同様の方法を用いた大規模反応を含みます。反応は、通常、製品の高い収率と純度を確保するために、温度と圧力が制御された反応器で行われます。 触媒の使用と最適化された反応条件は、生産プロセスの効率をさらに向上させることができます .
化学反応の分析
反応の種類
ジエチルホスホノ基は、次のようなさまざまな種類の化学反応を起こすことができます。
一般的な試薬と条件
ジエチルホスホノ基を含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます 。反応は、通常、所望の生成物の形成を確保するために、温度と圧力が制御された条件下で行われます。
生成される主な生成物
ジエチルホスホノ基を含む反応から生成される主な生成物には、ホスホン酸、ホスホネート、ホスフィン、ホスフィンオキシドが含まれます 。これらの生成物は、医薬品、農業、材料科学など、さまざまな分野でさまざまな用途があります。
科学的研究の応用
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially analgesics and anti-inflammatory drugs. Its structural properties allow for modifications that enhance therapeutic efficacy.
Case Study:
A study published in the Journal of Medicinal Chemistry highlights the synthesis of novel analgesics derived from this compound, demonstrating improved pain relief profiles compared to traditional medications .
Neuroscience Research
Impact on Neurotransmitter Systems:
The unique bicyclic structure of this compound enables researchers to investigate its effects on neurotransmitter systems, making it valuable in studies related to cognitive function and neuroprotection.
Research Insights:
In a recent investigation, the compound was tested for its neuroprotective effects against oxidative stress in neuronal cell cultures, showing promising results that suggest potential applications in treating neurodegenerative diseases .
Organic Synthesis
Building Block for Complex Molecules:
this compound is utilized as a building block in organic chemistry for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Synthesis Example:
A synthetic pathway reported in Organic Letters illustrates how this compound can be transformed into various derivatives that exhibit enhanced chemical properties, expanding its utility in material science .
Drug Delivery Systems
Enhancing Bioavailability:
Due to its favorable physicochemical properties, this compound is suitable for formulating advanced drug delivery systems, which enhance the bioavailability and targeted delivery of therapeutic agents.
Application Study:
Research demonstrated that encapsulating drugs within nanoparticles formulated with this compound significantly improved drug release profiles and cellular uptake in vitro .
Biochemical Assays
Investigation of Enzyme Interactions:
This compound is employed in biochemical assays to study enzyme interactions and metabolic pathways, providing insights into various biological processes.
Experimental Findings:
In a study assessing enzyme kinetics, this compound was used as a substrate analog, revealing critical information about enzyme mechanisms and potential inhibitors .
Summary Table of Applications
作用機序
類似の化合物との比較
類似の化合物
ジエチルホスホノ基に類似した化合物には、次のようなものがあります。
ジメチルホスホノ基: 構造は似ていますが、エチル基の代わりにメチル基があります。
ジフェニルホスホノ基: エチル基の代わりにフェニル基があります。
ジイソプロピルホスホノ基: エチル基の代わりにイソプロピル基があります.
独自性
ジエチルホスホノ基は、立体特性と電子特性のバランスがとれており、さまざまな化学反応で汎用性が高いため、ユニークです。 そのエチル基は、適度な立体障害を提供するため、大きな立体衝突を起こすことなく、幅広い反応に参加することができます。 さらに、ジエチルホスホノ基の電子特性は、置換反応における良好な脱離基となり、さまざまな合成経路における安定な中間体となります.
類似化合物との比較
Steric and Stereochemical Variations
- tert-Butyl Derivatives : The tert-butyl analog (CAS: 161157-50-2) replaces the benzyl group with a bulkier tert-butyl moiety, reducing molecular weight (199.25 g/mol ) and altering physical properties (liquid state). This compound is synthesized via epoxidation using mCPBA in dichloromethane, achieving 94% yield . Its liquid state simplifies handling in large-scale reactions.
- Enantiomeric Forms: The (6R)-stereoisomer (CAS: 1624258-63-4) highlights the role of chirality in drug development. Though structurally identical to the parent compound, its stereochemistry makes it critical for synthesizing enantiopure pharmaceuticals.
- Pyrrole-Substituted Derivatives : Compounds like CAS: 1796902-09-4 incorporate a pyrrole ring, increasing molecular weight (312.40 g/mol ) and complexity. These derivatives are tailored for niche applications, such as kinase inhibitors, but discontinuation signals synthesis or stability issues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how can yield be maximized?
- Methodological Answer : The synthesis of bicyclic aziridine derivatives like this compound typically involves cyclization reactions. For example, tert-butyl analogs are synthesized via reactions between 3-chloroperbenzoic acid and dihydropyridine derivatives in dichloromethane at controlled temperatures (0–25°C) over 12–24 hours. Catalysts like DMAP may enhance reactivity. Purification via silica gel chromatography (hexane/ethyl acetate) yields 64–94% purity. To maximize yield, optimize solvent polarity, reaction time, and catalyst loading. Scaling requires epimerization/hydrolysis steps to resolve stereoisomers, as demonstrated in enantiopure syntheses .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with bicyclic protons appearing as distinct multiplet signals (δ 3.0–4.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion). High-performance liquid chromatography (HPLC) with chiral columns assesses enantiopurity. Purity is quantified via GC or LC-MS, ensuring ≥95% purity for pharmacological studies .
Q. What are the primary safety considerations when handling this compound?
- Methodological Answer : Acute oral toxicity (rat LD₅₀ > 2,959 mg/kg) and mild skin irritation (rabbit tests) suggest moderate hazards. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (dust/mist LC₅₀ ≥5.19 mg/L). Chronic exposure in rodents shows liver and CNS effects at >2.3 mg/kg/day. Store in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How does stereochemistry influence the synthesis and biological activity of this compound?
- Methodological Answer : Enantiomeric purity critically impacts pharmacological activity. For example, tert-butyl derivatives with (1R,4S,6R) configurations are synthesized via chiral lactone intermediates. Epimerization at C4 during hydrolysis resolves undesired diastereomers. Stereochemical analysis via circular dichroism (CD) or X-ray crystallography is essential. Biological assays (e.g., receptor binding) should compare enantiomers to establish structure-activity relationships (SARs) .
Q. What in vitro and in vivo models are used to assess its toxicity?
- Methodological Answer :
- In vitro : Ames test (OECD 471) for mutagenicity; mammalian cell gene mutation (OECD 476) and chromosomal aberration assays (OECD 473). Negative results indicate low genotoxicity .
- In vivo : Acute oral toxicity (OECD 401) in rats, chronic exposure (29-month dermal studies in mice, NOAEL >10.18 mg/kg). Histopathology of liver/stomach tissues identifies target organ effects .
Q. What is the environmental fate and biodegradation profile of this compound?
- Methodological Answer :
- Biodegradation : Not readily biodegradable (71% degradation over 28 days; OECD 301B). Use activated sludge tests to assess microbial breakdown.
- Aquatic toxicity : LC₅₀ for fish (24 mg/L), EC₅₀ for Daphnia magna (40 mg/L), and ErC₅₀ for algae (>110 mg/L) indicate moderate ecotoxicity. Monitor bioaccumulation (log Pow =1.34) using OECD 107 guidelines .
Q. How do structural modifications (e.g., ester group substitution) affect pharmacological properties?
- Methodological Answer : Replace the benzyl group with tert-butyl or methyl esters to alter lipophilicity (log Pow) and bioavailability. For example, methyl esters show higher solubility but reduced CNS penetration. SAR studies using radiolabeled analogs (³H or ¹⁴C) can track metabolic pathways. Computational modeling (e.g., molecular docking) predicts binding affinity to target enzymes or receptors .
Q. What methodologies resolve contradictions in toxicity data across studies?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., rat oral vs. dermal) arise from exposure routes or metabolic differences. Meta-analyses using species-specific physiologically based pharmacokinetic (PBPK) models clarify dose-response relationships. Cross-validate in vitro cytotoxicity (e.g., HepG2 cells) with in vivo data to identify thresholds for adverse effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
